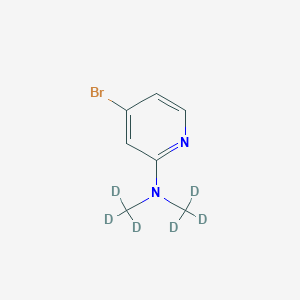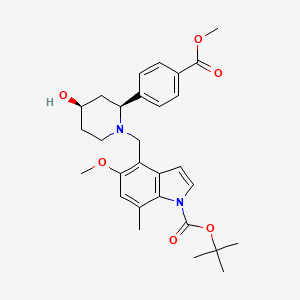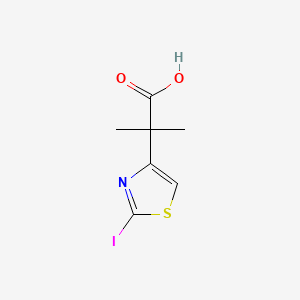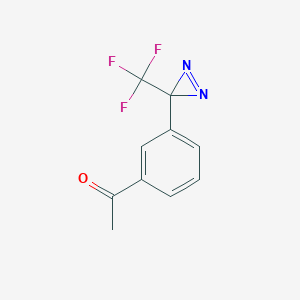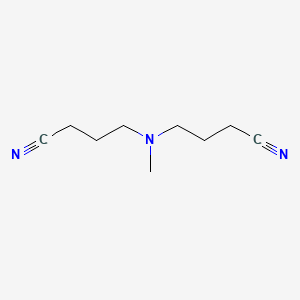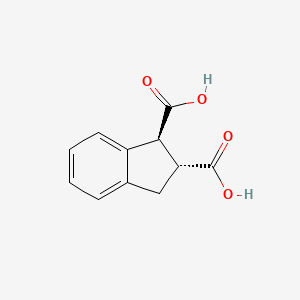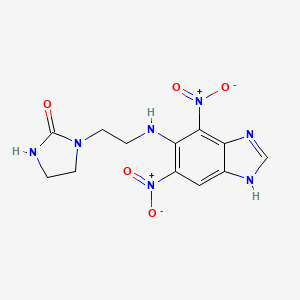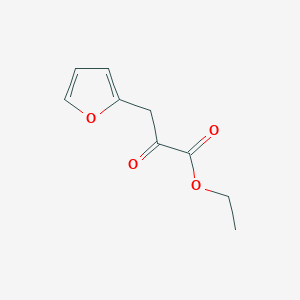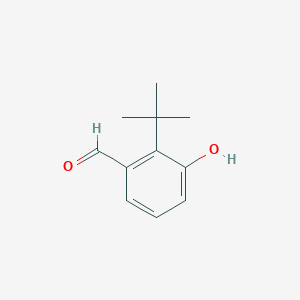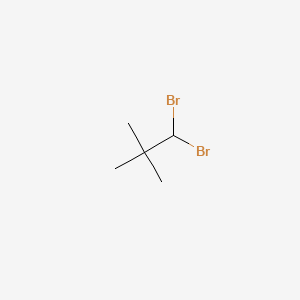
1,1-Dibromo-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound .
Métodos De Preparación
1,1-Dibromo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethylpropane (neopentane) using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:
C5H12+Br2→C5H10Br2+H2Br
In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,1-Dibromo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction .
Aplicaciones Científicas De Investigación
1,1-Dibromo-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-2,2-dimethylpropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the loss of hydrogen bromide .
Comparación Con Compuestos Similares
1,1-Dibromo-2,2-dimethylpropane can be compared with other similar compounds such as:
1,1-Dichloro-2,2-dimethylpropane: Similar in structure but contains chlorine atoms instead of bromine.
1,1-Diiodo-2,2-dimethylpropane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
1,1-Dibromo-2,2-dimethylbutane: A longer carbon chain but similar bromine substitution pattern.
The uniqueness of this compound lies in its specific reactivity and the ease with which it can be transformed into various useful intermediates .
Propiedades
Número CAS |
2443-91-6 |
|---|---|
Fórmula molecular |
C5H10Br2 |
Peso molecular |
229.94 g/mol |
Nombre IUPAC |
1,1-dibromo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3 |
Clave InChI |
BQZKNPPVHYOJLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


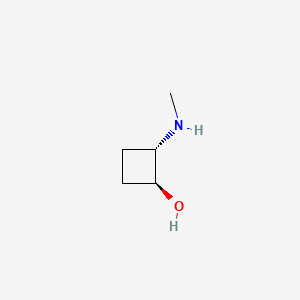
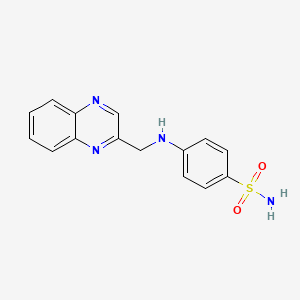
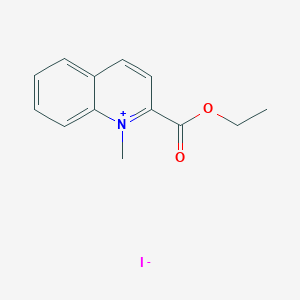
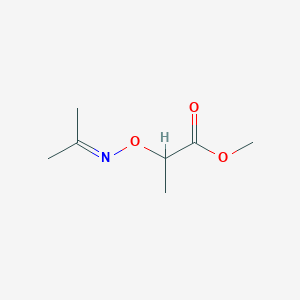
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
